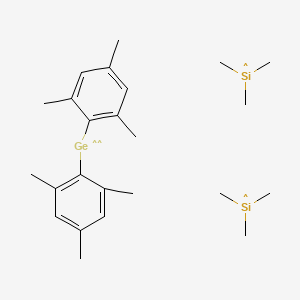
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane--trimethylsilyl (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique properties and potential applications in various fields such as materials science, catalysis, and medicinal chemistry. The presence of germanium and silicon in the molecular structure imparts distinct characteristics to this compound, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) typically involves the reaction of 2,4,6-trimethylphenylgermanium trichloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the germanium compound. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry, including anticancer and antiviral research.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: The compound is used in the production of advanced materials, including semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism by which Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of germanium and silicon atoms in the compound’s structure allows it to participate in unique chemical interactions, potentially leading to the modulation of biological pathways. These interactions can influence cellular processes such as signal transduction, gene expression, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4,6-trimethylphenyl)-lambda~2~-stannane: A similar compound with tin instead of germanium.
Bis(2,4,6-trimethylphenyl)-lambda~2~-silane: A silicon analog of the compound.
Bis(2,4,6-trimethylphenyl)-lambda~2~-plumbane: A lead analog of the compound.
Uniqueness
Bis(2,4,6-trimethylphenyl)-lambda~2~-germane–trimethylsilyl (1/2) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for. For example, the compound’s stability and reactivity can be fine-tuned by modifying the germanium and silicon components, providing versatility in its use.
Eigenschaften
CAS-Nummer |
111655-80-2 |
|---|---|
Molekularformel |
C24H40GeSi2 |
Molekulargewicht |
457.4 g/mol |
InChI |
InChI=1S/C18H22Ge.2C3H9Si/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;2*1-4(2)3/h7-10H,1-6H3;2*1-3H3 |
InChI-Schlüssel |
GEEJCZPBFBDTOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[Ge]C2=C(C=C(C=C2C)C)C)C.C[Si](C)C.C[Si](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




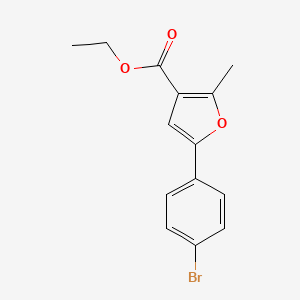
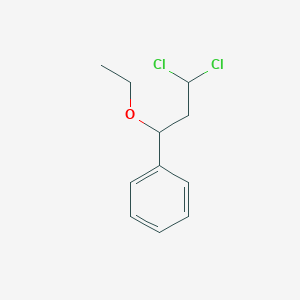
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)
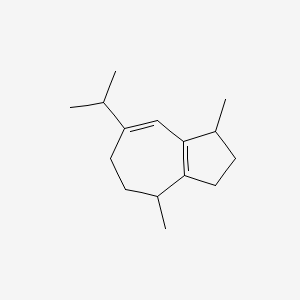
![2-Ethoxy-3,5-dimethyl-6-[(prop-2-en-1-yl)oxy]oxane](/img/structure/B14323601.png)
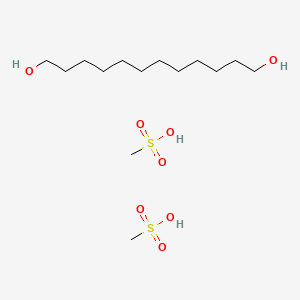

![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
![6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene](/img/structure/B14323616.png)

![1,1'-{[4-Bromo-5-(3,3-diethoxypentyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14323627.png)
